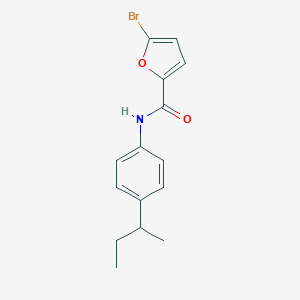

5-bromo-N-(4-sec-butylphenyl)-2-furamide

Description

5-Bromo-N-(4-sec-butylphenyl)-2-furamide is a brominated furanamide derivative characterized by a 5-bromo-substituted furan ring and a 4-sec-butylphenyl carboxamide group. The bromine atom enhances electrophilicity, while the sec-butyl group contributes to lipophilicity, influencing solubility and biological interactions.

Properties

Molecular Formula |

C15H16BrNO2 |

|---|---|

Molecular Weight |

322.2 g/mol |

IUPAC Name |

5-bromo-N-(4-butan-2-ylphenyl)furan-2-carboxamide |

InChI |

InChI=1S/C15H16BrNO2/c1-3-10(2)11-4-6-12(7-5-11)17-15(18)13-8-9-14(16)19-13/h4-10H,3H2,1-2H3,(H,17,18) |

InChI Key |

ARZVSFDKWAYQAW-UHFFFAOYSA-N |

SMILES |

CCC(C)C1=CC=C(C=C1)NC(=O)C2=CC=C(O2)Br |

Canonical SMILES |

CCC(C)C1=CC=C(C=C1)NC(=O)C2=CC=C(O2)Br |

Origin of Product |

United States |

Preparation Methods

The synthesis of 5-bromo-N-(4-sec-butylphenyl)-2-furamide typically involves several stepsThe reaction conditions often involve the use of reagents such as N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) in a solvent like carbon tetrachloride (CCl4) under reflux . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.

Chemical Reactions Analysis

5-bromo-N-(4-sec-butylphenyl)-2-furamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The bromine atom in the compound can be substituted with other groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

5-bromo-N-(4-sec-butylphenyl)-2-furamide has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound’s biological activity makes it a candidate for studying its effects on various biological systems.

Medicine: Due to its potential pharmacological properties, it is investigated for its use in developing new drugs.

Mechanism of Action

The mechanism of action of 5-bromo-N-(4-sec-butylphenyl)-2-furamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in biological pathways. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

Key analogs and their properties are summarized below:

Key Observations :

- Lipophilicity : The sec-butyl group in the target compound offers intermediate lipophilicity compared to the isopropyl (less bulky) and phenylbutyl (more extended) analogs .

- Electronic Effects : Bromine’s electron-withdrawing nature stabilizes the furan ring, while electron-donating groups (e.g., morpholine) alter reactivity .

Yield Comparison :

- Unsubstituted amides : ~68% yield (e.g., 5-bromo-N-(5-methylpyrazol-3-yl)thiophene-2-carboxamide) .

- Electron-rich arylboronic acids : Higher yields (81%) due to enhanced coupling efficiency .

Antimicrobial Activity:

- Analogs with heterocyclic substituents (e.g., pyrazole, triazolopyridazine) exhibit enhanced antimicrobial activity, likely due to improved target binding .

- The morpholine-containing analog may target bacterial membranes or enzymes due to its polarity.

Reactivity and Stability:

- Methanolysis Resistance: 2-Furamides are more stable than picolinamides under methanolysis conditions, making them suitable for drug formulation .

- DFT Studies : Computed NMR data for thiophene-based analogs align with experimental results, confirming structural integrity .

Nonlinear Optical (NLO) Properties:

- Compound 9f (a thiophene-pyrazole amide) showed superior NLO responses due to charge transfer interactions, suggesting applications in material science .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.